Molecular Weight: 64 g·mol⁻¹ Lighter Than the 4‑Fluorophenyl Analog Improves Ligand Efficiency Metrics
The target compound has a molecular weight of 264.32 g·mol⁻¹, whereas the closely related 4‑fluorophenyl analog 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396781‑95‑5) weighs 328.39 g·mol⁻¹ . The 64 g·mol⁻¹ reduction in molecular weight improves ligand efficiency (LE) and places the compound closer to the Rule‑of‑Five upper limit of 500 Da, which is favorable for permeability and oral bioavailability.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 264.32 g·mol⁻¹ |
| Comparator Or Baseline | 328.39 g·mol⁻¹ (4‑fluorophenyl analog, CAS 1396781‑95‑5) |
| Quantified Difference | −64.07 g·mol⁻¹ (−19.5%) |
| Conditions | Calculated from molecular formula (C₁₄H₂₀N₂O₃ vs C₁₉H₂₁FN₂O₂) |
Why This Matters
Lower MW is a key determinant of ligand efficiency, permeation rate, and overall developability, making the target compound a more attractive starting point for lead optimization.
- [1] Chemsrc. 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396683-67-2). Accessed 2026. https://m.chemsrc.com/baike/3530888.html. View Source
